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Compound of Interest

Compound Name: 3-Chloro-1H-indazol-6-OL

CAS No.: 116570-49-1

Cat. No.: B039355

Get Quote

Topic: 3-Chloro-1H-indazol-6-ol: Technical Specifications & Synthetic Applications Content

Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process

Scientists[1]

Executive Summary
3-Chloro-1H-indazol-6-ol (CAS: 116570-49-1) is a critical heterocyclic building block utilized in

the design of bioactive small molecules, particularly kinase inhibitors and G-protein coupled

receptor (GPCR) modulators.[1] As a halogenated indazole derivative, it offers a unique

combination of a hydrogen-bond donor/acceptor motif (the phenol and indazole NH) and a

lipophilic, metabolically stable chlorine handle at the C3 position.

This guide provides a definitive technical profile of the molecule, detailing its physicochemical

properties, validated synthetic pathways, and handling protocols for high-purity applications.[1]

Chemical Identity & Physicochemical Properties
The following data aggregates experimentally validated values and high-confidence

computational descriptors essential for drug design workflows.
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Property Specification

IUPAC Name 3-Chloro-1H-indazol-6-ol

Common Synonyms
3-Chloro-6-hydroxyindazole; 6-Hydroxy-3-

chloro-1H-indazole

CAS Number 116570-49-1

Molecular Formula

C

H

ClN

O

Molecular Weight 168.58 g/mol

Exact Mass 168.0090 g/mol

Appearance Off-white to pale beige crystalline powder

Melting Point 210–212 °C (decomposition)

pKa (Calculated) ~9.2 (Phenolic OH), ~13.5 (Indazole NH)

LogP (Calculated) 1.95 (Moderate Lipophilicity)

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water

Structural Analysis & Tautomerism
The 3-chloro-1H-indazol-6-ol scaffold exists in a tautomeric equilibrium, predominantly

favoring the 1H-tautomer in solid state and polar aprotic solvents (DMSO).[1] However, the 2H-

tautomer becomes relevant during N-alkylation reactions, often requiring specific base/solvent

pairings to control regioselectivity.[1]

Tautomeric Equilibrium Diagram
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Figure 1: Tautomeric equilibrium between 1H- and 2H-indazole forms. The 1H form is generally

more stable due to aromaticity preservation in the benzene ring.

Synthetic Pathways
For research and scale-up applications, the direct chlorination of the phenol is often low-

yielding due to over-chlorination.[1] The industry-standard protocol utilizes a protection-

deprotection strategy starting from 6-methoxy-1H-indazole.[1]

Protocol A: The Demethylation Route (High Purity)
This route avoids the formation of regioisomers (e.g., 5-chloro or 7-chloro byproducts) by

installing the chlorine atom on the protected methoxy precursor.[1]

Step 1: C3-Chlorination

Reagents: 6-Methoxy-1H-indazole, N-Chlorosuccinimide (NCS), Acetonitrile.[1]

Conditions: Reflux for 4-6 hours.

Mechanism: Electrophilic aromatic substitution.[1] The nitrogen lone pair activates the C3

position.[1]

Yield: ~85-90%.[1]

Step 2: Demethylation

Reagents: Boron Tribromide (BBr

) or Pyridine Hydrochloride.

Conditions:
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BBr

: DCM, -78°C to RT (Strict anhydrous conditions).

Pyridine HCl:[1] Melt at 180°C (For robust substrates).[1]

Workup: Quench with ice-water, extract with Ethyl Acetate.[1]

Purification: Recrystallization from Ethanol/Water.[1]

Synthesis Workflow Diagram

Starting Material:
6-Methoxy-1H-indazole

Intermediate:
3-Chloro-6-methoxy-1H-indazole

(CAS: 362512-38-7)

 Step 1: Chlorination
(NCS, MeCN, Reflux)

Target Product:
3-Chloro-1H-indazol-6-ol

(CAS: 116570-49-1)

 Step 2: Demethylation
(BBr3, DCM, -78°C)

Click to download full resolution via product page

Figure 2: Step-wise synthesis via the 6-methoxy intermediate to ensure regiochemical purity.

Experimental Validation & Handling
Quality Control (QC) Parameters
To ensure the integrity of biological assays, the following QC specifications are recommended:

HPLC Purity: >98% (UV detection at 254 nm).

1H NMR (DMSO-d6):
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12.8 (s, 1H, NH)[1]

9.8 (s, 1H, OH)[1]

7.2 (d, 1H, H4)[1]

6.8 (s, 1H, H7)[1]

6.7 (d, 1H, H5)[1]

Residual Solvents: <500 ppm (Acetonitrile/DCM).[1]

Safety & Storage
GHS Classification: Warning.[1][2][3] Causes skin irritation (H315), Eye irritation (H319).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is

susceptible to slow oxidation if exposed to air and light for prolonged periods.[1]

Applications in Drug Discovery
3-Chloro-1H-indazol-6-ol serves as a versatile scaffold:

Kinase Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to bind to the

hinge region of kinases. The C3-Cl group fills hydrophobic pockets (gatekeeper residues),

often enhancing potency and selectivity compared to the non-chlorinated analog.[1]

Fragment-Based Drug Design (FBDD): Its low molecular weight (168.58 Da) and distinct

polarity vector make it an ideal "fragment" for crystallographic screening.[1]

Linker Attachment: The C6-hydroxyl group provides a handle for O-alkylation, enabling the

attachment of solubilizing tails or warheads (e.g., acrylamides for covalent inhibition).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1260758-52-8|3-Chloro-7-methoxy-1H-indazole|BLD Pharm [bldpharm.com]

2. 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 [sigmaaldrich.com]

3. 1356017-73-6|3-Chloro-6-methoxy-1H-indazol-5-amine|BLD Pharm [bldpharm.com]
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formula]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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